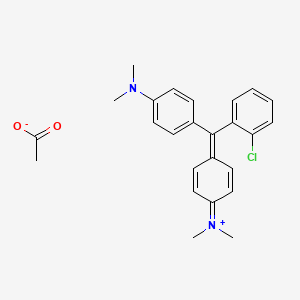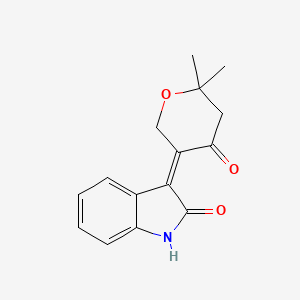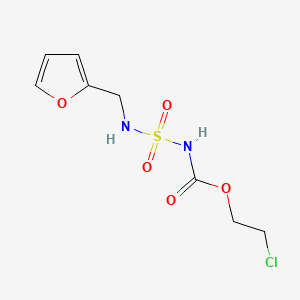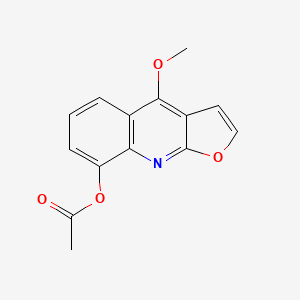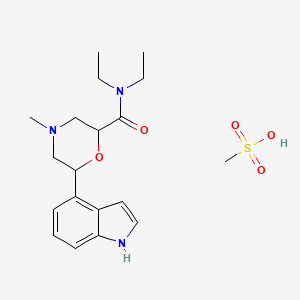
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate: is a complex organic compound with the molecular formula C19H29N3O5S It is characterized by the presence of an indole ring, a morpholine ring, and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Coupling of Indole and Morpholine Rings:
Introduction of the Methanesulfonate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and morpholine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4-methyl-2-morpholinecarboxamide: Lacks the indole ring, resulting in different chemical properties and biological activity.
N,N-Diethyl-6-(1H-indol-4-yl)-2-morpholinecarboxamide: Lacks the methyl group, affecting its reactivity and interactions.
Uniqueness
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate is unique due to the presence of both the indole and morpholine rings, as well as the methanesulfonate group. This combination of functional groups contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
113760-34-2 |
|---|---|
Fórmula molecular |
C19H29N3O5S |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N,N-diethyl-6-(1H-indol-4-yl)-4-methylmorpholine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C18H25N3O2.CH4O3S/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15;1-5(2,3)4/h6-10,16-17,19H,4-5,11-12H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
VQJDSAZOYGZGTI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


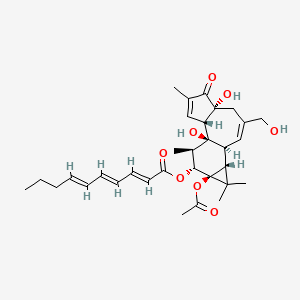
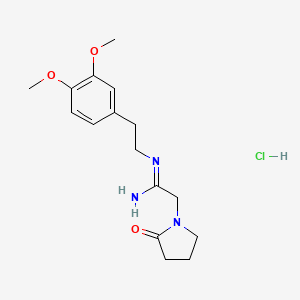
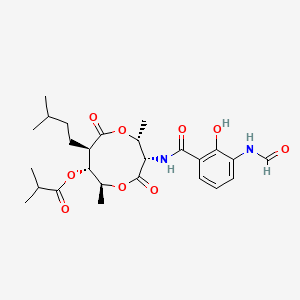
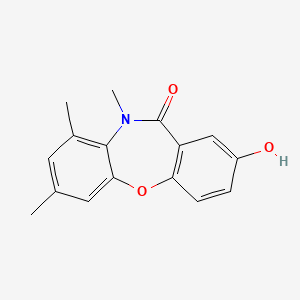
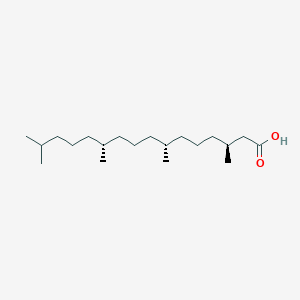
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
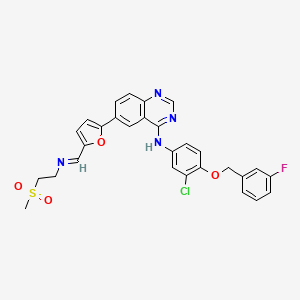
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
